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Compound of Interest

Compound Name:
1-Methylpiperidine-4-carboxylic

acid

Cat. No.: B1333780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpiperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical synthesis.

The document details predicted and expected data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format.

Furthermore, it outlines detailed experimental protocols for the acquisition of such data for a

solid organic compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for 1-Methylpiperidine-4-
carboxylic acid. Note that NMR data is predicted, as experimental spectra are not readily

available in public databases. IR data is based on characteristic absorption frequencies for the

functional groups present.

Table 1: Mass Spectrometry Data
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Parameter Value

Molecular Formula C₇H₁₃NO₂

Molecular Weight 143.19 g/mol

Monoisotopic Mass 143.094628657 Da[1]

Predicted [M+H]⁺ 144.10192 m/z[2]

Predicted [M-H]⁻ 142.08736 m/z[2]

Expected Fragmentation Profile

Molecular Ion [M]⁺ m/z 143 (May be weak)

M-17 m/z 126 (Loss of •OH)

M-45 m/z 98 (Loss of •COOH)[3]

Table 2: Predicted ¹H NMR Data (Solvent: D₂O)

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 - 3.6 Multiplet 2H H-2ax, H-6ax

~3.0 - 3.2 Multiplet 2H H-2eq, H-6eq

~2.85 Singlet 3H N-CH₃

~2.5 - 2.7 Multiplet 1H H-4

~2.1 - 2.3 Multiplet 2H H-3eq, H-5eq

~1.9 - 2.1 Multiplet 2H H-3ax, H-5ax

Table 3: Predicted ¹³C NMR Data (Solvent: D₂O)

Note: Chemical shifts are predicted and may vary based on experimental conditions. Typical

chemical shift ranges are provided for context.[4][5]
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Chemical Shift (δ) ppm Assignment Typical Range (ppm)

~178 - 182 C=O (Carboxylic) 170-180

~55 - 58 C-2, C-6 50-70

~45 - 48 N-CH₃ 40-55

~40 - 43 C-4 10-50

~28 - 32 C-3, C-5 10-40

Table 4: Expected Infrared (IR) Absorption Data

Note: Based on characteristic frequencies of the compound's functional groups.[6][7][8]

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 2500 Strong, Broad O-H Stretch Carboxylic Acid

3000 - 2850 Medium C-H Stretch
Alkane (Piperidine

Ring & Methyl)

1730 - 1700 Strong C=O Stretch Carboxylic Acid

1320 - 1210 Strong C-O Stretch Carboxylic Acid

1250 - 1000 Medium-Strong C-N Stretch Tertiary Amine

950 - 910 Medium, Broad O-H Bend Carboxylic Acid

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like 1-Methylpiperidine-4-carboxylic
acid.

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 1-Methylpiperidine-4-carboxylic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O) or Chloroform-d (CDCl₃)) in a small vial.

Filter the solution through a pipette containing a small plug of glass wool directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's

autosampler or manually lower it into the magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise

ratio.

For ¹³C NMR, acquire a proton-decoupled spectrum (¹³C{¹H}) to simplify the spectrum to

single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger

number of scans and a longer acquisition time will be necessary.

Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum:
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Ensure the ATR crystal (typically diamond) is clean.

Record a background spectrum of the empty ATR accessory. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid 1-Methylpiperidine-4-carboxylic acid powder directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure firm contact between the

sample and the crystal.

Acquire the IR spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹ and an accumulation of 16-32 scans.

Cleaning:

After analysis, release the pressure clamp, remove the bulk of the sample, and clean the

crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Objective: To determine the exact mass of the molecule and analyze its fragmentation pattern

to support structural elucidation.

Methodology (Electron Ionization - EI):

Sample Introduction:

Since the compound is a solid, a direct insertion probe can be used. A small amount of the

sample is placed in a capillary tube at the end of the probe.

Alternatively, the sample can be dissolved in a volatile solvent, and a small volume

injected into the instrument, where the solvent is evaporated prior to ionization.

Ionization and Analysis:

The sample is introduced into the high-vacuum source of the mass spectrometer.[9]
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In the ion source, the sample molecules are bombarded with a high-energy electron beam,

causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

[10][11]

The positively charged ions are accelerated by an electric field and then deflected by a

magnetic field in the mass analyzer.[12]

The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions.

Lighter ions are deflected more than heavier ones.[13]

Detection:

A detector records the abundance of ions at each m/z value, generating a mass spectrum

which is a plot of relative ion abundance versus m/z.[13]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound using the spectroscopic techniques described.
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Caption: A logical workflow for organic compound structure elucidation using MS, IR, and NMR

spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact
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